1-Acetyl-4-benzylpiperazine

Descripción general

Descripción

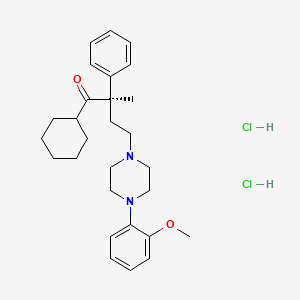

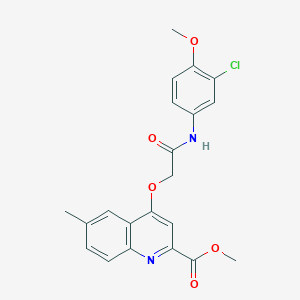

1-Acetyl-4-benzylpiperazine is a derivative of benzylpiperazine . Benzylpiperazines are a broad class of chemical compounds, many with important pharmacological properties .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

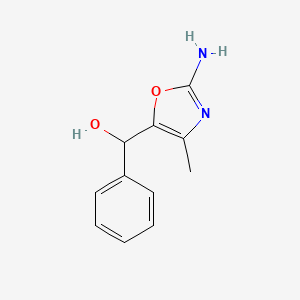

The molecular structure of 1-Acetyl-4-benzylpiperazine is C12H16N2O . It is similar to benzylpiperazine (BZP) which has a molecular formula of C11H16N2 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one of the methods used .Aplicaciones Científicas De Investigación

Physicochemical Properties and Cholinesterase Inhibition

1-Acetyl-4-benzylpiperazine is investigated for its physicochemical properties and potential in inhibiting cholinesterases. Research has focused on carbamates of benzylpiperidine and benzylpiperazine derivatives as inhibitors of acetyl- and butyryl-cholinesterases. Advanced chromatographic methods and computational studies have been utilized to understand their lipophilicity and other physicochemical properties, contributing significantly to the understanding of structure-activity relationships in these compounds (Więckowska et al., 2010).

DNA Binding and Humidity Sensing

Research has also been conducted on the DNA binding properties and humidity-sensing abilities of benzylpiperazine derivatives. For instance, bis(4-benzylpiperazine-1-carbodithioato-k2 S,S′)nickel(II) has been shown to be a good DNA binder and exhibits promising humidity-sensing properties, making it potentially useful in bioanalytical applications and materials science (Rehman et al., 2015).

Synthesis and Bioactivity in Cholinesterase Inhibition

The synthesis of benzylpiperazine derivatives and their bioactivity as cholinesterase inhibitors have been extensively studied. Novel phthalimide derivatives related to benzylpiperazine have shown potent inhibition against acetylcholinesterase, which is crucial in the context of diseases like Alzheimer's (Si et al., 2016).

Molecular Docking Studies for Drug Design

Molecular docking studies involving benzylpiperazine derivatives have been significant in drug design, particularly for targeting acetylcholinesterase in the treatment of Alzheimer's disease. These studies help in understanding the binding modes and designing more effective inhibitors (Hristova et al., 2018).

Synthesis of Novel Derivatives

The synthesis of novel 1-benzylpiperazine derivatives has also been a focus of research. These efforts aim at creating new compounds with potential therapeutic applications, contributing to the broadening of the chemical space in medicinal chemistry (Bernotas & Adams, 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXJRLWMCLBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-benzylpiperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2446668.png)

![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2446671.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2446677.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)